2-Fluoro-5-phenylpyridine

Overview

Description

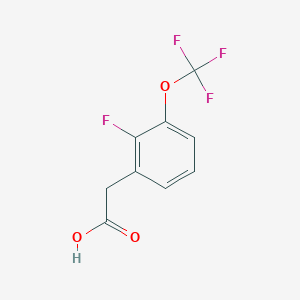

“2-Fluoro-5-phenylpyridine” is a chemical compound with the CAS Number: 928822-80-4 . It has a molecular weight of 173.19 and is a solid at room temperature . It is typically stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of “2-Fluoro-5-phenylpyridine” can be achieved through various methods. One such method involves the Suzuki coupling reaction with phenylboronic acid . Another method involves the vapor phase cyclization of acetophenone, ethanol, formaldehyde, and ammonia to 2-phenylpyridine .

Molecular Structure Analysis

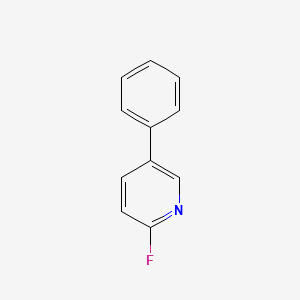

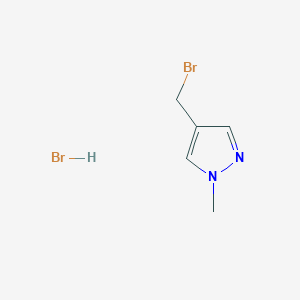

The molecular structure of “2-Fluoro-5-phenylpyridine” consists of a pyridine ring attached to a phenyl group and a fluorine atom . The exact structure can be determined using techniques such as NMR spectroscopy .

Chemical Reactions Analysis

“2-Fluoro-5-phenylpyridine” can undergo various chemical reactions. For instance, it can participate in Suzuki coupling reactions with phenylboronic acid to form biaryl compounds . It can also undergo palladium-catalyzed homo-coupling reactions .

Physical And Chemical Properties Analysis

“2-Fluoro-5-phenylpyridine” is a solid at room temperature . It has a molecular weight of 173.19 . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

2-Fluoro-5-phenylpyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

Radiotherapy of Cancer

Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . This presents a special interest as potential imaging agents for various biological applications .

Synthesis of Herbicides and Insecticides

Substituted 2-fluoro-5-fluoroalkoxypyridines were prepared in good to high yields by diazotization of substituted 2-aminopyridines with NaNO2 in HF. Subsequently they were used as starting materials for the synthesis of some herbicides and insecticides .

Agricultural Products

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Pharmaceuticals

About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Selective C-H Fluorination

The fluorination of several medicinally important compounds and the application of this fluorination reaction to the synthesis of a range of 2-pyridyl compounds via 2-fluoropyridines are demonstrated .

Safety and Hazards

Future Directions

Fluoropyridines, including “2-Fluoro-5-phenylpyridine”, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . Fluoropyridines are of interest in the development of new agricultural products and pharmaceuticals . The interest toward the development of fluorinated chemicals has been steadily increasing .

properties

IUPAC Name |

2-fluoro-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFZEKLTTBHSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1439553.png)

![1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1439556.png)

![{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1439560.png)

![[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439565.png)